molecular formula C16H20N2O4 B12031660 2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid

2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid

Cat. No.: B12031660
M. Wt: 304.34 g/mol
InChI Key: RHIKAFLRPRBOCS-LICLKQGHSA-N
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Description

2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenoxyacetic acid moiety linked to a cyclohexanecarbonylhydrazinylidene group. Its unique chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the phenoxyacetic acid derivative. One common method involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base to form 4-formylphenoxyacetic acid. This intermediate is then reacted with cyclohexanecarbonylhydrazine under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid is unique due to its hydrazone linkage and cyclohexane ring, which confer distinct chemical and biological properties. These features differentiate it from other phenoxyacetic acid derivatives and contribute to its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

2-[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H20N2O4/c19-15(20)11-22-14-8-6-12(7-9-14)10-17-18-16(21)13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,18,21)(H,19,20)/b17-10+

InChI Key

RHIKAFLRPRBOCS-LICLKQGHSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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